N-(5-bromo-2-methoxyphenyl)pivalamide
Description
Contextualization within Substituted Anilide Chemistry
Anilides are a class of amides derived from anilines, which are amines where the nitrogen atom is directly bonded to a benzene (B151609) ring. Substituted anilides, such as N-(5-bromo-2-methoxyphenyl)pivalamide, are prevalent motifs in a wide array of functional molecules. The nature and position of the substituents on the aniline (B41778) ring profoundly influence the compound's physical and chemical characteristics.
The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing bromine atom on the phenyl ring of this compound creates a unique electronic environment. This substitution pattern is crucial in directing further chemical modifications of the aromatic ring. Substituted anilines and their derivatives are foundational in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.govthieme-connect.comwikipedia.org The development of efficient synthetic methods for creating substituted anilines remains an active area of research. nih.govthieme-connect.com
Significance in Aryl Amide Functionalization Research
Aryl amides are a significant class of compounds in organic chemistry, and the development of methods for their functionalization is a key area of research. The amide functional group can act as a directing group in C-H bond functionalization reactions, enabling the introduction of new substituents at specific positions on the aromatic ring. nih.govresearchgate.net This has led to the development of novel synthetic strategies for creating complex molecular architectures. nih.govresearchgate.net
The pivalamide (B147659) group in this compound, with its bulky tert-butyl substituent, can influence the regioselectivity of such functionalization reactions. Research in this area explores various catalytic systems, including palladium-catalyzed cross-coupling reactions, to modify aryl amides under mild and efficient conditions. nih.govresearchgate.netdigitellinc.com These advancements provide access to a diverse range of functionalized aryl amides with potential applications in materials science and medicinal chemistry.
Historical Overview of Brominated and Methoxylated Phenylamide Synthesis
The synthesis of phenylamides bearing both bromine and methoxy substituents has a well-established history in organic chemistry. The introduction of these functional groups onto an aromatic ring typically involves electrophilic aromatic substitution reactions. Bromination of methoxy-substituted aromatic compounds is a common transformation, often utilizing reagents like bromine or N-bromosuccinimide (NBS). The methoxy group is an ortho-, para-directing group, influencing the position of the incoming bromine atom.
Historically, the synthesis of such compounds would often involve a multi-step process, starting with the functionalization of a simpler aromatic precursor. For instance, the synthesis of this compound can be achieved through the bromination of o-methoxyphenol, followed by amidation. Another approach involves the direct acylation of pre-brominated anilines like 5-bromo-2-methoxyaniline (B1307452) with pivaloyl chloride. The development of these synthetic routes has been driven by the need for specific substitution patterns in the target molecules for various research applications.
Chemical Properties and Synthesis
This compound is a solid at room temperature with a molecular formula of C12H16BrNO2 and a molecular weight of 286.16 g/mol .
Synthesis Routes
Two primary synthetic routes for this compound have been reported:
Bromination of o-Methoxyphenol followed by Amidation: This method begins with the bromination of o-methoxyphenol (guaiacol) at the 5-position using a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The resulting 5-bromo-2-methoxyphenol (B1267044) is then amidated with pivaloyl chloride under basic conditions to yield the final product.
Direct Functionalization of Pre-Brominated Anilines: An alternative synthesis starts with 5-bromo-2-methoxyaniline, which is directly acylated using pivaloyl chloride. This method requires anhydrous conditions to prevent hydrolysis of the starting aniline.
Interactive Data Table: Synthesis of this compound
| Step | Reactants | Reagents | Conditions | Product | Yield |
| Route 1: Step 1 | o-Methoxyphenol | Br₂ or NBS, FeBr₃ | Dichloromethane, 0°C to room temp | 5-bromo-2-methoxyphenol | 85-90% |
| Route 1: Step 2 | 5-bromo-2-methoxyphenol | Pivaloyl chloride, Triethylamine (B128534) | Dry THF, 0°C to 25°C | This compound | 74-80% |
| Route 2 | 5-bromo-2-methoxyaniline | Pivaloyl chloride | Anhydrous conditions | This compound | - |
Yield for Route 2 is not specified in the provided source.
Chemical Reactions
This compound can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Hydrolysis: The pivalamide group can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-methoxyaniline.
Transition Metal-Catalyzed Coupling Reactions: The bromine atom on the phenyl ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Directed Ortho-Metallation (DoM): The pivalamide group can direct lithiation to the ortho position, allowing for the introduction of various electrophiles.
Oxidation: While the methoxy group is relatively stable, the aromatic ring can undergo hydroxylation under strong oxidizing conditions.
Reduction: The bromine atom can be removed through catalytic hydrogenation.
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by nucleophiles under suitable conditions.
Interactive Data Table: Reactions of this compound
| Reaction Type | Reagents | Product | Yield |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | N-(2-methoxy-5-phenylphenyl)pivalamide | 82% |
| Directed Ortho-Metallation (Formylation) | LDA, THF, -78°C then DMF | N-(5-bromo-2-methoxy-3-formylphenyl)pivalamide | 89% |
| Hydroxylation | PIFA, blue LED light | N-(5-bromo-2-methoxy-4-hydroxyphenyl)pivalamide | 52% |
| Reduction | H₂/Pd-C | N-(2-methoxyphenyl)pivalamide | 65% |
| Hydrolysis (Basic) | NaOH(aq)/EtOH, 60°C | 5-bromo-2-methoxyaniline | 72% |
Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
N-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
MSWIAUGYLVSUSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
Synthetic Methodologies for N 5 Bromo 2 Methoxyphenyl Pivalamide
Convergent and Divergent Synthesis Strategies
Convergent and divergent syntheses represent two distinct logistical approaches to building the target molecule. A convergent strategy involves the synthesis of key fragments of the molecule sep
Catalytic and Organometallic Synthetic Routes
Palladium-Catalyzed Coupling Reactions in Precursor Synthesis
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-nitrogen (C–N) bonds, providing a powerful route to essential precursors like 5-bromo-2-methoxyaniline (B1307452). The Buchwald-Hartwig amination is a prominent example of such transformations, enabling the coupling of aryl halides with amines. rsc.orgwikipedia.org This methodology is particularly useful for synthesizing substituted anilines that would be otherwise difficult to prepare. researchgate.netwikipedia.org
The general mechanism involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. Subsequent steps involve association with the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. wikipedia.org The efficiency and scope of these reactions are highly dependent on the choice of palladium precursor, the supporting ligand, and the base. Bidentate phosphine (B1218219) ligands, such as DPPF (diphenylphosphinoferrocene), have been shown to be effective in promoting the coupling of primary amines. wikipedia.org For the synthesis of a precursor like 5-bromo-2-methoxyaniline, a potential pathway could involve the coupling of an ammonia (B1221849) equivalent with a suitably substituted dihalobenzene, such as 1,4-dibromo-2-methoxybenzene.
| Component | Role in Reaction | Common Examples |
|---|---|---|
| Aryl Halide/Triflate | Electrophilic partner | Aryl bromides, aryl iodides, aryl triflates |
| Amine or Ammonia Surrogate | Nucleophilic partner | Primary amines, secondary amines, ammonia |
| Palladium Catalyst | Forms the active catalytic species | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes catalyst, facilitates key steps | BINAP, DPPF, Xantphos |
| Base | Deprotonates the amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Reaction medium | Toluene, Dioxane, THF |
Iron(III)-Catalyzed Halogenation Strategies
Iron(III)-catalyzed halogenation is a classic and effective method for the electrophilic bromination of activated aromatic rings. rsc.org This strategy is directly applicable to the synthesis of N-(5-bromo-2-methoxyphenyl)pivalamide by introducing the bromine atom onto the N-(2-methoxyphenyl)pivalamide backbone. The reaction typically employs molecular bromine (Br₂) as the bromine source and a Lewis acid catalyst, most commonly iron(III) bromide (FeBr₃). fiveable.me
The role of the FeBr₃ catalyst is to polarize the bromine molecule, creating a highly electrophilic "Br+" species that can be attacked by the electron-rich aromatic ring. studyx.aiyoutube.com In the case of N-(2-methoxyphenyl)pivalamide, the benzene (B151609) ring is activated by two ortho, para-directing groups: the methoxy (B1213986) (-OCH₃) group and the pivalamide (B147659) (-NHCOC(CH₃)₃) group. The powerful electron-donating nature of the methoxy group strongly activates the positions ortho and para to it. sarthaks.comshaalaa.com Consequently, the incoming bromine electrophile is directed predominantly to the open para position relative to the methoxy group, resulting in the desired 5-bromo substitution pattern.
| Component | Role in Reaction | Common Examples |
|---|---|---|
| Aromatic Substrate | Nucleophile | Anisole derivatives, N-aryl amides |
| Halogenating Agent | Source of electrophilic bromine | Br₂, N-Bromosuccinimide (NBS) organic-chemistry.org |
| Lewis Acid Catalyst | Activates the halogenating agent | FeBr₃, FeCl₃, AlCl₃ |
| Solvent | Reaction medium | CH₂Cl₂, CCl₄, ethanoic acid |
Directed Metalation (e.g., Lithiation) in Related Systems
Directed ortho-metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic compounds. wikipedia.org This method relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. A DMG is a functional group containing a heteroatom that can coordinate to an organolithium reagent, typically a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). baranlab.org This coordination brings the base into proximity with a specific ortho-proton, facilitating its removal to form a highly reactive aryllithium intermediate. wikipedia.orgbaranlab.org
In systems related to this compound, both the methoxy group and the amide functionality can serve as effective DMGs. uwindsor.ca The general process involves treating the substituted aromatic compound with an alkyllithium base at low temperatures (e.g., -78 °C). nih.gov The resulting aryllithium species is then quenched with a suitable electrophile to introduce a new substituent at the ortho position with high regioselectivity. wikipedia.org While this method is not typically used for the direct synthesis of the title compound itself (as bromination is more straightforward), it is an invaluable tool for creating diverse, polysubstituted aromatic precursors that may be difficult to access through traditional electrophilic aromatic substitution. uwindsor.caunblog.fr For example, starting with N-(2-methoxyphenyl)pivalamide, DoM could be used to introduce a variety of functional groups at the C3 position (ortho to the methoxy group).
| Component | Role in Reaction | Common Examples |
|---|---|---|
| Directed Metalation Group (DMG) | Directs lithiation to the ortho position | -OCH₃, -CONR₂, -NHCOR, -OCONEt₂ uwindsor.canih.gov |
| Organolithium Base | Deprotonating agent | n-BuLi, s-BuLi, t-BuLi baranlab.org |
| Additive | Breaks up organolithium aggregates | TMEDA (N,N,N',N'-Tetramethylethylenediamine) baranlab.org |
| Electrophile | Reacts with the aryllithium intermediate | CO₂, I₂, DMF, aldehydes, ketones |
| Solvent | Reaction medium | THF, Diethyl ether |
Chemical Reactivity and Transformation Studies of N 5 Bromo 2 Methoxyphenyl Pivalamide
Electrophilic Aromatic Substitution Patterns on the Aromatic Ring
The aromatic ring of N-(5-bromo-2-methoxyphenyl)pivalamide is substituted with an activating methoxy (B1213986) group, an activating pivalamido group, and a deactivating but ortho-, para-directing bromo group. The methoxy group is a strong activating group and directs incoming electrophiles to the positions ortho and para to it. The pivalamido group is also an ortho-, para-directing group. The positions on the ring are numbered starting from the carbon bearing the pivalamido group as 1, the methoxy group at position 2, and the bromo group at position 5. The positions available for substitution are 3, 4, and 6. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -NHCO-tBu | 1 | Activating | Ortho, Para (positions 2, 6) |
| -OCH3 | 2 | Strongly Activating | Ortho, Para (positions 1, 3, 5) |
| -Br | 5 | Deactivating | Ortho, Para (positions 2, 4, 6) |
Considering the positions of the existing substituents, the potential sites for electrophilic attack are C-3, C-4, and C-6. The powerful ortho-, para-directing influence of the methoxy group at C-2 would strongly favor substitution at C-3. The pivalamido group at C-1 directs to C-6. The bromo group at C-5 directs to C-4 and C-6. The combined influence of these groups suggests that electrophilic substitution will likely occur at positions 3, 4, and 6, with the precise outcome depending on the nature of the electrophile and the reaction conditions.
Reactivity Towards Further Halogenation Reagents
Further halogenation of this compound would introduce a second halogen atom onto the aromatic ring. The position of this new substituent would be determined by the directing effects of the existing groups. Given the activating nature of the methoxy and pivalamido groups, the introduction of another halogen is feasible. For instance, bromination using reagents like N-bromosuccinimide (NBS) in the presence of a suitable solvent would likely lead to substitution at the most activated and sterically accessible positions. The most probable sites for further bromination would be position 3, being ortho to the strongly activating methoxy group, or position 6, being ortho to the pivalamido group and para to the bromo group.
Studies on Nitration and Sulfonation
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. Sulfonation is usually achieved using fuming sulfuric acid, which contains sulfur trioxide (SO3), the active electrophile. For this compound, the introduction of a nitro or a sulfonic acid group would also be directed by the existing substituents. The strong activating effect of the methoxy group would likely direct the incoming electrophile to the ortho position (C-3). Sulfonation can sometimes be reversible, and the position of substitution can be influenced by thermodynamic control.
Nucleophilic Aromatic Substitution at the Bromine Center
The bromine atom at the C-5 position of this compound is a site for nucleophilic aromatic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Aryl bromides are common substrates for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound is expected to react with various boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C-5 position. For example, the synthesis of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine has been achieved through a Suzuki coupling involving 5-bromo-2-methoxyphenylboronic acid, demonstrating the feasibility of such transformations on this structural motif nih.gov.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides wikipedia.orglibretexts.org. This compound could be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to introduce an alkynyl group at the C-5 position organic-chemistry.orgresearchgate.net.
Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene nih.govmdpi-res.commdpi.com. This compound could undergo a Heck reaction with an alkene to form a new carbon-carbon bond at the C-5 position, leading to a substituted alkene.
| Cross-Coupling Reaction | Coupling Partner | Expected Product at C-5 |
| Suzuki | R-B(OH)2 | -R (Aryl, Vinyl, Alkyl) |
| Sonogashira | R-C≡CH | -C≡C-R |
| Heck | H2C=CHR | -CH=CHR |
Amination and Hydroxylation Reactions
Amination: The introduction of a nitrogen-containing functional group at the C-5 position can be achieved through methods like the Buchwald-Hartwig amination wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.orgnih.gov. This palladium-catalyzed cross-coupling reaction would allow for the formation of a C-N bond by reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a base.
Hydroxylation: The direct conversion of the C-Br bond to a C-OH group can be challenging. However, related transformations have been reported. For instance, the hydroxylation of N-(3-bromophenyl)pivalamide using metallaphotocatalysis has been shown to produce N-(5-bromo-2-hydroxyphenyl)pivalamide, indicating that hydroxylation of the aromatic ring is possible, though not directly at the bromine-substituted carbon in that specific example nih.gov. Palladium-catalyzed hydroxylation of aryl bromides is also a known transformation that could potentially be applied to this compound.
Reactivity of the Methoxy Group
The methoxy group (-OCH3) is an ether linkage and is generally stable to many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids or Lewis acids wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comopenstax.org. The cleavage of the methyl ether would result in the formation of a hydroxyl group.
Common reagents for ether cleavage include strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction, yielding the corresponding phenol (B47542) and methyl halide.
Another powerful reagent for cleaving aryl methyl ethers is boron tribromide (BBr3). This Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. This method is often preferred for its high efficiency and milder reaction conditions compared to strong acids.
The selective cleavage of the methoxy group in the presence of the pivalamide (B147659) and bromo functionalities would depend on the specific reagents and conditions employed.
Demethylation and Ether Cleavage Reactions
The methoxy group on the aromatic ring of this compound is a key site for chemical transformation, primarily through ether cleavage. This reaction converts the methoxy ether into a hydroxyl group, yielding N-(5-bromo-2-hydroxyphenyl)pivalamide. A premier reagent for this transformation on aryl methyl ethers is boron tribromide (BBr₃). nih.govcore.ac.uknih.govresearchgate.netgvsu.edu
The mechanism of BBr₃-mediated demethylation is intricate. It commences with the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. core.ac.uknih.govgvsu.edu For primary alkyl ethers like the methyl group in this compound, recent studies suggest a bimolecular mechanism is favored over a unimolecular one. core.ac.ukresearchgate.netgvsu.edu In this pathway, a bromide from one ether-BBr₃ adduct attacks the methyl group of a second adduct in an Sₙ2-like fashion. nih.govgvsu.edu Computational studies predict that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through intermediates like PhOBBr₂ and (PhO)₂BBr before final hydrolysis to the phenol. nih.govnih.govresearchgate.net
Table 1: Reagents for Demethylation of this compound
| Reagent | Product | Reaction Type |
|---|---|---|
| Boron Tribromide (BBr₃) | N-(5-bromo-2-hydroxyphenyl)pivalamide | Ether Cleavage |
O-Functionalization Reactions
Following the successful demethylation to N-(5-bromo-2-hydroxyphenyl)pivalamide, the newly formed phenolic hydroxyl group becomes a handle for a variety of O-functionalization reactions. These reactions are standard for phenols and allow for the introduction of diverse functional groups, significantly altering the molecule's properties.
Common O-functionalization reactions include:
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (like K₂CO₃ or NaH) would yield the corresponding ethers.
Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base (like pyridine or triethylamine) would produce ester derivatives.
Mitsunobu Reaction: This reaction allows for the alkylation of the phenol with a primary or secondary alcohol under mild conditions, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Transformations Involving the Pivalamide Moiety
The pivalamide group, -NHC(O)C(CH₃)₃, is a robust amide linkage, but it can be chemically altered through hydrolysis or acyl exchange reactions.
Amide Hydrolysis and Derivatization of the Amine
Hydrolysis of the amide bond in this compound, typically under strong acidic or basic conditions, cleaves the molecule to yield 5-bromo-2-methoxyaniline (B1307452) and pivalic acid. The resulting aromatic amine is a valuable intermediate for further synthesis.
Should both demethylation and hydrolysis occur, the product would be 2-amino-4-bromophenol. guidechem.com This compound is a versatile reactant for synthesizing a range of more complex molecules. sigmaaldrich.comsigmaaldrich.com Its derivatization pathways include its use in the preparation of:
(Aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com
Benzoxazoles through copper-catalyzed oxidative amination. sigmaaldrich.comsigmaaldrich.com
Protein tyrosine phosphatase 1B (PTP1B) inhibitors. sigmaaldrich.comsigmaaldrich.com
Lipophilic inhibitors of deoxy-xylulose-phosphate reductoisomerase. sigmaaldrich.comsigmaaldrich.com
Benzoxazole benzenesulfonamides that act as allosteric inhibitors of fructose-1,6-bisphosphatase. sigmaaldrich.comsigmaaldrich.com
Table 2: Selected Derivatization Reactions of the Amine Moiety (Post-Hydrolysis)
| Reaction Type | Reagents/Catalysts | Product Class |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acids | Arylated heterocycles |
| Oxidative Amination | Copper catalyst | Benzoxazoles |
| Carboxylic Acid Coupling | Activating agents (e.g., DCC) | Substituted amides |
Acyl Group Exchange Reactions
Acyl group exchange involves the substitution of the pivaloyl group with a different acyl moiety. This transformation can be challenging due to the stability of the amide bond but can be achieved under specific conditions. One potential route involves the hydrolysis of the pivalamide to the free amine, followed by N-acylation with a different acylating agent (e.g., a different acyl chloride or anhydride). Alternatively, transition-metal-catalyzed transamidation reactions could potentially facilitate a direct exchange, though this is a less common transformation for pivalamides.
Oxidative and Reductive Transformations of the Compound
The aromatic ring and its substituents in this compound are subject to both oxidative and reductive transformations.
Oxidative Transformations: The electron-rich nature of the methoxy-substituted benzene (B151609) ring makes it susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of quinone-like structures, although such reactions may be accompanied by degradation of the molecule. Oxidative coupling reactions, often catalyzed by transition metals, could also be envisioned, potentially leading to the formation of biphenyl derivatives. researchgate.net
Reductive Transformations: A common reductive transformation for this class of compounds is the removal of the bromine atom. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), can achieve hydrodebromination to yield N-(2-methoxyphenyl)pivalamide. nih.gov This reaction is a standard method for the selective reduction of aryl halides without affecting other functional groups like the amide or ether.
Advanced Structural Elucidation and Spectroscopic Characterization of N 5 Bromo 2 Methoxyphenyl Pivalamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the precise structure of N-(5-bromo-2-methoxyphenyl)pivalamide in solution. Analysis of one-dimensional and potential two-dimensional NMR data allows for the unambiguous assignment of proton and carbon signals, providing a detailed map of the molecule's connectivity and chemical environment.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), displays characteristic signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the phenyl ring.
Detailed analysis reveals a doublet for the aromatic proton adjacent to the bromine atom at approximately 7.45 ppm, with a small coupling constant (J) of 2.4 Hz, indicative of a meta-coupling. Another signal, a doublet of doublets, appears around 7.12 ppm, resulting from coupling to two different neighboring protons. The third aromatic proton shows a doublet at about 6.82 ppm with a larger coupling constant of 8.7 Hz, characteristic of ortho-coupling.
The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet at approximately 3.85 ppm. The nine protons of the sterically bulky pivalamide's tert-butyl group give rise to a prominent singlet at around 1.32 ppm, a hallmark of this functional group.
Interactive Data Table: ¹H NMR Spectroscopic Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic H | 7.45 | Doublet (d) | 2.4 | 1H |
| Aromatic H | 7.12 | Doublet of Doublets (dd) | 8.7, 2.4 | 1H |
| Aromatic H | 6.82 | Doublet (d) | 8.7 | 1H |
| Methoxy (-OCH₃) | 3.85 | Singlet (s) | N/A | 3H |
| tert-Butyl (-C(CH₃)₃) | 1.32 | Singlet (s) | N/A | 9H |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The carbonyl carbon of the pivalamide (B147659) group would appear significantly downfield, typically in the range of 170-180 ppm. The quaternary carbon of the tert-butyl group would be found around 39-40 ppm, while the methyl carbons would resonate further upfield, around 27-28 ppm. The aromatic carbons would produce a complex set of signals between approximately 110 and 155 ppm, with their exact shifts influenced by the electronic effects of the bromo, methoxy, and pivalamide substituents. The carbon of the methoxy group is expected around 56 ppm.
Heteronuclear NMR (e.g., ¹⁹F NMR for derivatives)
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be an indispensable tool for characterization. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR an excellent method for detecting and differentiating fluorine atoms within a molecule. The chemical shifts and coupling constants (¹⁹F-¹H, ¹⁹F-¹³C, and ¹⁹F-¹⁹F) would provide definitive information about the location and environment of the fluorine substituents, confirming the success of synthetic modifications and offering insights into the electronic structure of the derivatives.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry is crucial for confirming the elemental composition of this compound. HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the precise molecular formula, C₁₂H₁₆BrNO₂. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio and result in two peaks of nearly equal intensity separated by two mass units (M+ and M+2).
Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation. Common fragmentation pathways for N-aryl amides include cleavage of the amide bond. For this compound, a key fragmentation would be the alpha-cleavage leading to the loss of the tert-butyl group, resulting in a significant fragment ion. Other fragmentations could involve the loss of the entire pivaloyl group or cleavages within the substituted phenyl ring.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been publicly reported, analysis of related N-aryl amides provides a strong basis for predicting its solid-state conformation. researchgate.netnih.gov Such an analysis would reveal precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry. Furthermore, it would elucidate the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (e.g., between the amide N-H and carbonyl O) and van der Waals forces that govern the supramolecular architecture. researchgate.net
Single Crystal Growth Methodologies
Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For N-aryl amides like this compound, several common methodologies can be employed for crystal growth. A primary technique is slow evaporation, where the compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over several days or weeks, which can lead to the formation of well-ordered single crystals.
Another effective method is solvent diffusion, which involves layering a solution of the compound with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, promoting slow crystallization at the interface. For amides, solvents that can participate in hydrogen bonding, such as ethyl acetate, are often effective. researchgate.net The choice of solvent is critical and often determined empirically to control the rate of crystal growth and minimize defects.
Conformational Analysis and Molecular Packing Interactions
The three-dimensional arrangement of this compound in the solid state is dictated by a combination of intramolecular steric and electronic effects, as well as intermolecular forces that govern the crystal packing. Analysis of analogous compounds, such as N-(4-methoxyphenyl)pivalamide and N-(4-bromo-2-methylphenyl)pivalamide, provides a strong basis for predicting its structural behavior.
The core of the molecule consists of a substituted benzene (B151609) ring and a pivalamide group. A key conformational feature of such N-aryl amides is the dihedral angle between the plane of the aromatic ring and the amide plane (N-C=O). In the related N-(4-methoxyphenyl)pivalamide, this angle is approximately 33.9°. This twist is a common feature in substituted benzamides, arising from the steric hindrance between the ortho-substituent on the phenyl ring (the methoxy group in this case) and the bulky pivaloyl group. This non-planar conformation is crucial for minimizing steric strain.
The methoxy group is generally observed to be nearly coplanar with the benzene ring, which maximizes π-conjugation. The bromine atom, being a substituent on the ring, influences the electronic distribution but is not expected to cause significant steric deviation from planarity of the ring itself.
Intermolecular interactions are critical in defining the crystal lattice. A predominant interaction in the crystal structures of similar pivalamides is the formation of intermolecular hydrogen bonds. Specifically, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This N-H···O hydrogen bonding typically results in the formation of one-dimensional chains or tapes of molecules extending through the crystal lattice. For instance, in N-(4-bromo-2-methylphenyl)pivalamide, molecules are linked into infinite chains via such interactions. It is highly probable that this compound adopts a similar packing motif.
Table 1: Predicted Conformational and Interaction Parameters for this compound (based on analogous structures)
| Parameter | Predicted Characteristic | Basis of Prediction |
|---|---|---|
| Phenyl-Amide Dihedral Angle | ~30-40° | Steric hindrance between ortho-methoxy and pivaloyl groups, analogous to N-(4-methoxyphenyl)pivalamide. |
| Methoxy Group Orientation | Nearly coplanar with the phenyl ring | Maximization of π-conjugation. |
| Primary Intermolecular Interaction | N-H···O Hydrogen Bonding | Presence of amide N-H donor and C=O acceptor; common motif in related crystal structures. |
| Resulting Packing Motif | Formation of 1D molecular chains | Observation of this motif in crystals of N-(4-bromo-2-methylphenyl)pivalamide. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by distinct bands corresponding to the vibrations of its amide, aromatic, methoxy, and pivaloyl moieties.
The amide group gives rise to several characteristic absorption bands. The N-H stretching vibration is typically observed as a sharp band in the region of 3300-3250 cm⁻¹. The exact position is sensitive to the extent of hydrogen bonding; stronger bonds lead to a lower frequency (wavenumber). The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense peaks in the IR spectrum and is expected to appear in the range of 1680-1650 cm⁻¹. The amide II band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, typically occurs around 1550-1520 cm⁻¹.
The substituted benzene ring also produces a set of characteristic bands. The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring (1,2,4-trisubstituted in this case) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹, which can be diagnostic of the substitution pattern.
The methoxy group (-OCH₃) is identifiable by its C-H stretching vibrations, typically around 2950 and 2850 cm⁻¹, and a strong C-O (aryl-alkyl ether) stretching band, usually observed between 1275-1200 cm⁻¹.
The pivaloyl group, with its tertiary butyl moiety, will show characteristic C-H stretching and bending vibrations. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 600-500 cm⁻¹ range, and is often more prominent in the Raman spectrum.
Table 2: Principal Vibrational Band Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch | Amide (N-H) | 3300 - 3250 | Position dependent on hydrogen bonding strength. |
| Aromatic C-H Stretch | Phenyl Ring (C-H) | 3100 - 3000 | Typically multiple weak to medium bands. |
| Aliphatic C-H Stretch | Methoxy & Pivaloyl (-CH₃) | 2970 - 2850 | Strong, sharp bands. |
| Amide I (C=O Stretch) | Amide (C=O) | 1680 - 1650 | Very strong intensity in IR. |
| Aromatic C=C Stretch | Phenyl Ring (C=C) | 1600 - 1450 | Series of bands of variable intensity. |
| Amide II (N-H bend + C-N stretch) | Amide | 1550 - 1520 | Medium to strong intensity. |
| C-O Stretch (Aryl-Alkyl Ether) | Methoxy (Ar-O-CH₃) | 1275 - 1200 | Strong intensity. |
This detailed spectroscopic and structural analysis, informed by data from analogous compounds, provides a comprehensive profile of this compound, highlighting the interplay of its constituent functional groups in defining its molecular and supramolecular chemistry.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(4-methoxyphenyl)pivalamide |
Computational and Theoretical Investigations of N 5 Bromo 2 Methoxyphenyl Pivalamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the electronic structure, stability, and reactivity of a compound at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-(5-bromo-2-methoxyphenyl)pivalamide, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a table similar to the hypothetical example below.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Br | Data not available | ||
| C-O (methoxy) | Data not available | ||
| C=O (amide) | Data not available | ||
| N-C (amide) | Data not available | ||
| C-N-C | Data not available | ||
| O=C-N | Data not available | ||
| C-C-N-C |
Note: This table is for illustrative purposes only. The data is not based on actual computational results for the specified compound.
Furthermore, energetic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule would be determined, providing insights into its thermodynamic stability.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
A study on this compound would calculate the energies of the HOMO and LUMO and map their electron density distributions. This would reveal the likely sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. The data is not based on actual computational results for the specified compound.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution in a molecule. It is used to predict how a molecule will interact with other molecules. The MEP map is color-coded to show regions of positive, negative, and neutral electrostatic potential. Red colors typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and bromine atoms as potential sites for interaction.
Reactivity Descriptors (e.g., Fukui functions)
Global and local reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and Fukui functions, provide quantitative measures of a molecule's reactivity. Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These calculations would provide a more detailed and quantitative picture of the reactivity of this compound than FMO analysis alone.
Computational Modeling of Reaction Mechanisms
Computational modeling can be used to elucidate the detailed step-by-step mechanism of chemical reactions, providing information that is often difficult to obtain experimentally.
Transition State Characterization
For any proposed reaction involving this compound, computational methods can be used to locate and characterize the transition state(s). The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the transition state, the activation energy for the reaction can be determined. The geometry of the transition state provides insights into the bonding changes that occur during the reaction.
Derivatization Strategies and Analogue Synthesis Based on the N 5 Bromo 2 Methoxyphenyl Pivalamide Scaffold
Diversification at the Aryl Bromide Position
The bromine atom on the phenyl ring is a versatile functional handle for introducing a wide array of substituents through various cross-coupling reactions. This allows for significant diversification of the core structure.
Introduction of Aryl, Alkyl, and Heteroaryl Moieties
The bromine atom can be readily substituted with various carbon-based groups. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose.
Aryl Moieties: The Suzuki-Miyaura coupling is a prominent method for introducing aryl groups. For instance, the reaction of N-(5-bromo-2-methoxyphenyl)pivalamide with phenylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄, yields N-(2-methoxy-5-phenylphenyl)pivalamide. This reaction demonstrates a robust method for creating biaryl structures from the parent compound.
Interactive Data Table: Suzuki-Miyaura Coupling for Arylation
| Catalyst | Base | Solvent | Temperature | Yield | Product |
|---|
Alkyl Moieties: The introduction of alkyl groups can be achieved through catalytic hydrogenation, which replaces the bromine atom with hydrogen, yielding N-(2-methoxyphenyl)pivalamide.
Heteroaryl Moieties: The versatility of palladium-catalyzed cross-coupling reactions extends to the introduction of heteroaryl groups. A relevant example is the synthesis of 5-(5-bromo-2-methoxyphenyl)-2-fluoropyridine from 5-bromo-2-methoxyphenylboronic acid and 5-bromo-2-fluoropyridine. nih.gov This highlights the feasibility of coupling the 5-bromo-2-methoxyphenyl scaffold with various heterocyclic systems.
Chiral Center Introduction via Bromine Functionalization
The creation of chiral centers is a critical aspect of medicinal chemistry for optimizing interactions with biological targets. While the direct enantioselective functionalization of the C-Br bond in the this compound scaffold is not extensively documented in the available literature, modern synthetic methods offer potential pathways. Asymmetric cross-coupling reactions, for instance, have been developed for aryl bromides to generate chiral products. thieme-connect.comacs.orgnih.gov These methods, often employing chiral ligands with transition metal catalysts, could potentially be adapted to introduce a chiral substituent at the C-5 position of the phenyl ring, leading to the formation of enantiomerically enriched analogues. thieme-connect.comacs.orgnih.gov However, specific applications of these methods to this compound require further investigation.
Modification of the Methoxy (B1213986) Group
The methoxy group offers another site for structural modification, primarily through ether cleavage to reveal a phenolic hydroxyl group, which can then be further functionalized.
Ether Cleavage to Phenols and Subsequent Functionalization
The O-methyl group can be cleaved to yield the corresponding phenol (B47542), N-(5-bromo-2-hydroxyphenyl)pivalamide. This transformation is typically achieved using strong acids or Lewis acids. masterorganicchemistry.commasterorganicchemistry.com The stability of the resulting phenol is confirmed by its use as a precursor in the synthesis of this compound through O-methylation with methyl iodide and potassium carbonate.
Once formed, the phenolic hydroxyl group serves as a versatile point for further functionalization. Standard reactions include:
O-alkylation: Reaction with various alkyl halides to introduce different alkoxy groups.
O-acylation: Esterification with acyl chlorides or anhydrides to form aryl esters.
O-arylation: Formation of diaryl ethers through reactions like the Ullmann condensation.
Alkoxy Group Modifications
Beyond simple cleavage, the methoxy group can be modified to generate a library of analogues with varying alkoxy substituents. This is typically achieved through a two-step process of demethylation to the phenol, as described above, followed by re-alkylation with a different alkylating agent. This strategy allows for the systematic exploration of the impact of the alkoxy group's size and nature on the molecule's properties.
Elaboration of the Pivalamide (B147659) Linkage
The pivalamide moiety is another key site for derivatization. Modifications at this position can significantly alter the compound's physicochemical properties and biological activity.
Two primary transformations of the pivalamide linkage have been reported:
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding aniline (B41778), 5-bromo-2-methoxyaniline (B1307452). Acid-catalyzed hydrolysis can be achieved by refluxing in 6M HCl, while base-catalyzed hydrolysis can be performed with aqueous sodium hydroxide (B78521) in ethanol.
Transamidation: The pivalamide group can undergo a transamidation reaction with primary amines in the presence of a suitable catalyst, such as H₂SO₄-SiO₂. For example, reacting this compound with benzylamine (B48309) results in the formation of N-benzyl-5-bromo-2-methoxyaniline with a 75% yield.
Interactive Data Table: Transformations of the Pivalamide Linkage
| Reaction | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8 h | 5-bromo-2-methoxyaniline | Not specified |
| Basic Hydrolysis | NaOH (aq)/EtOH, 60°C, 6 h | 5-bromo-2-methoxyaniline | 72% |
Synthesis of Variously Substituted Amides and Ureas
The pivalamide group on the this compound scaffold can be considered a robust protecting group for the aniline nitrogen. However, derivatization to produce other amides or ureas typically involves starting from the corresponding aniline, 5-bromo-2-methoxyaniline. This aniline serves as a key intermediate for creating a library of analogues with diverse functionalities.
Amide Synthesis: The most direct method to generate variously substituted amides is through the acylation of 5-bromo-2-methoxyaniline with different acylating agents. This can be achieved using various acid chlorides or anhydrides under basic conditions to yield the desired N-aryl amides.
Urea (B33335) Synthesis: The synthesis of urea derivatives from primary amides can be accomplished through a Hofmann rearrangement. This reaction transforms the amide into an isocyanate intermediate in situ, which can then be trapped by an amine or ammonia (B1221849) to form a substituted urea. organic-chemistry.orgresearchgate.net For instance, treating a primary amide with an oxidizing agent like phenyliodine diacetate (PIDA) in the presence of an ammonia source generates the corresponding N-substituted urea. organic-chemistry.orgresearchgate.net While this specific transformation starting from this compound itself is less direct, the underlying principle of forming an isocyanate from a related precursor is a key strategy in generating urea analogues. A more common approach involves reacting 5-bromo-2-methoxyaniline with phosgene (B1210022) or a phosgene equivalent, like N,N′-carbonyldiimidazole (CDI), to create an isocyanate, which then reacts with a primary or secondary amine to yield unsymmetrical ureas. nih.gov
Table 1: Examples of Amide and Urea Synthesis Strategies This table is illustrative of general synthetic strategies applicable to the core scaffold.
| Starting Material | Reagents | Product Type | General Method |
|---|---|---|---|
| 5-bromo-2-methoxyaniline | Acetyl Chloride, Pyridine | Substituted Amide | Acylation |
| 5-bromo-2-methoxyaniline | Phosgene, then R-NH2 | Substituted Urea | Isocyanate Formation |
| Primary Aromatic Amide | PhI(OAc)2, NH3/MeOH | N-Aryl Urea | Hofmann Rearrangement organic-chemistry.orgresearchgate.net |
Transformations to Other Nitrogen-Containing Functional Groups
The amide functionality within the this compound scaffold can be chemically transformed into other important nitrogen-containing groups. These transformations expand the chemical diversity of the synthesized analogues.
One significant transformation is the transamidation reaction. The pivalamide group can undergo exchange with primary amines when catalyzed by an agent like sulfuric acid on silica (B1680970) gel (H₂SO₄-SiO₂). For example, reacting this compound with benzylamine can yield N-benzyl-5-bromo-2-methoxyaniline.
Another key transformation is the reduction of the amide to a secondary amine. This is a fundamental reaction in organic synthesis, often accomplished using powerful reducing agents like lithium aluminum hydride (LAH) or borane (B79455) (BH₃). This would convert the pivalamide to N-(2,2-dimethylpropyl)-5-bromo-2-methoxyaniline, introducing a flexible alkyl chain attached to the nitrogen.
Furthermore, amides can be starting points for synthesizing more complex heterocyclic structures or other functionalities like β-ketoamides under specific conditions, for instance by using gem-diborylalkanes as pro-nucleophiles. nih.govresearchgate.net
Multi-functionalization of the Phenyl Ring
The phenyl ring of this compound is primed for further functionalization, primarily leveraging the bromine atom as a handle for cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly altering the steric and electronic properties of the molecule.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. nih.gov The bromine atom on the scaffold can be coupled with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. mdpi.comnih.gov For example, reacting this compound with phenylboronic acid using a catalyst like Pd(PPh₃)₄ results in the formation of N-(2-methoxy-5-phenylphenyl)pivalamide. This strategy is highly modular, allowing for the introduction of diverse aromatic and heterocyclic groups at the 5-position of the phenyl ring. mdpi.comnih.gov
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, used to form carbon-nitrogen bonds. organic-chemistry.orgwikipedia.orglibretexts.org This reaction can couple the aryl bromide of the scaffold with a wide range of primary or secondary amines, amides, or carbamates. wikipedia.orgresearchgate.net This enables the synthesis of diarylamines or alkylarylamines, introducing new nitrogen-based functional groups onto the aromatic core.
Beyond cross-coupling, the electronic nature of the ring, influenced by the methoxy and pivalamide groups, can direct other substitutions. The pivalamide group can act as a directed metalation group, facilitating ortho-lithiation to introduce substituents at the C6 position.
Table 2: Examples of Phenyl Ring Functionalization Reactions
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | N-(2-methoxy-5-phenylphenyl)pivalamide | 82% |
| Suzuki-Miyaura Coupling | 5-bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine | 92% nih.gov |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., RuPhos) | 5-Amino-substituted derivative | Varies researchgate.net |
| Directed Ortho-Metallation | LDA, then DMF (Electrophile) | - | N-(5-bromo-2-methoxy-6-formylphenyl)pivalamide | 89% |
Applications of N 5 Bromo 2 Methoxyphenyl Pivalamide and Its Derivatives in Advanced Organic Synthesis
Role as Versatile Precursors in Heterocycle Synthesis
The structural features of N-(5-bromo-2-methoxyphenyl)pivalamide make it a promising precursor for the synthesis of various heterocyclic systems. The pivalamide (B147659) group can act as a directing group in ortho-metalation reactions, allowing for functionalization at the C6 position of the phenyl ring. Subsequent intramolecular cyclization reactions could then lead to the formation of heterocycles. For instance, N-acyl-2-nitrobenzamides, which share the N-acyl aniline (B41778) motif, are known precursors for 2,3-disubstituted 3H-quinazoline-4-ones nih.gov. It is conceivable that functionalization of the ortho position to the pivalamide group in this compound, followed by appropriate reaction sequences, could provide access to quinazolinone derivatives.
Furthermore, the bromine atom offers a handle for palladium-catalyzed cross-coupling reactions, a powerful tool for heterocycle synthesis. For example, intramolecular C-N or C-O bond formation via Buchwald-Hartwig amination or etherification could be employed to construct fused heterocyclic systems.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Potential Synthetic Strategy | Key Functional Groups Utilized |
| Benzoxazines | Intramolecular O-arylation | Bromine, Pivalamide (after conversion) |
| Phenanthridines | Intramolecular biaryl coupling | Bromine |
| Carbazoles | Palladium-catalyzed C-N coupling | Bromine, Pivalamide (after conversion) |
| Dibenzofurans | Intramolecular C-O coupling | Bromine, Methoxy (B1213986) group (after demethylation) |
Utilization as Key Intermediates in the Construction of Complex Molecular Architectures
The combination of a directing group and a site for cross-coupling makes this compound a valuable building block for the synthesis of complex molecules, including natural products and pharmacologically active compounds. The bromine atom can be readily converted to other functional groups through Suzuki, Stille, Heck, or Sonogashira coupling reactions, allowing for the introduction of diverse substituents and the extension of the carbon skeleton.
For example, a Suzuki coupling reaction could be used to introduce a new aryl or heteroaryl group at the 5-position, creating a biaryl structure which is a common motif in many complex molecules. A related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, has been synthesized via a Suzuki coupling involving a 5-bromo-2-methoxyphenylboronic acid, highlighting the utility of this fragment in constructing biaryl systems nih.gov.
The pivalamide group, in addition to its role as a directing group, can also serve as a protecting group for the aniline nitrogen. This allows for selective reactions at other positions of the molecule before deprotection or modification of the amide.
Contributions to the Development of Novel Synthetic Methodologies
N-aryl pivalamides and related amides are frequently employed as substrates in the development of new synthetic methodologies, particularly in the field of C-H bond functionalization. The pivalamide group can act as a removable directing group, enabling regioselective activation of otherwise unreactive C-H bonds.
While specific studies on this compound are not prominent, the principles of directed C-H activation are well-established. The pivalamide group can direct transition metal catalysts (e.g., palladium, rhodium, ruthenium) to the ortho C-H bond, facilitating its functionalization. This approach allows for the introduction of various substituents, such as aryl, alkyl, or heteroatom groups, in a highly controlled manner. The development of such methodologies contributes to more efficient and atom-economical synthetic routes.
Table 2: Potential C-H Functionalization Reactions on this compound
| Reaction Type | Catalyst System (Example) | Potential Product |
| Ortho-Arylation | Pd(OAc)₂ / Ligand | N-(6-Aryl-5-bromo-2-methoxyphenyl)pivalamide |
| Ortho-Alkylation | RuCl₂(p-cymene)₂ / Ligand | N-(6-Alkyl-5-bromo-2-methoxyphenyl)pivalamide |
| Ortho-Acylation | Rh(III) catalyst | N-(6-Acyl-5-bromo-2-methoxyphenyl)pivalamide |
Use in Catalyst Ligand Design and Evaluation
The structural framework of this compound can serve as a scaffold for the synthesis of novel ligands for asymmetric catalysis. The bromine atom provides a convenient point for the introduction of a phosphine (B1218219) group via a lithiation-phosphination sequence or a palladium-catalyzed C-P coupling reaction. The resulting phosphine could then be incorporated into a bidentate or monodentate ligand.
The methoxy and pivalamide groups can influence the steric and electronic properties of the resulting ligand, which in turn can affect the activity and enantioselectivity of the metal catalyst. For example, the synthesis of Buchwald-type biaryl phosphine ligands often involves the coupling of two different aryl rings, one of which is functionalized with a phosphine group. This compound could potentially be used as one of these aryl components after conversion of the bromine to a phosphine or boronic acid/ester.
While no specific ligands derived directly from this compound are currently reported, the general strategies for ligand synthesis from functionalized anilines are well-established and could be applied to this compound.
Future Research Directions and Emerging Opportunities for N 5 Bromo 2 Methoxyphenyl Pivalamide
Exploration of Unconventional Reactivity Modes
While the compound's reactivity in classical transformations like Suzuki-Miyaura cross-coupling and directed ortho-metallation is established, significant opportunities lie in exploring less conventional reactivity. Future work could focus on innovative catalytic systems that go beyond traditional palladium catalysts, which are prevalent in C-C and C-N bond formations. researchgate.netmdpi.com
Emerging areas for investigation include:
Photoredox and Metallaphotocatalytic C-H Functionalization: The use of light-mediated catalysis could enable novel transformations that are difficult to achieve under thermal conditions. Research into metallaphotocatalytic conditions, for instance, could achieve hydroxylation or other functionalizations at different positions on the aromatic ring through radical mechanisms.
Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts like palladium to more abundant and economical metals such as copper, iron, or nickel for cross-coupling reactions is a key area of interest. Developing protocols that utilize these metals for C-H activation and functionalization of the N-(5-bromo-2-methoxyphenyl)pivalamide core would represent a significant advance. mdpi.com
Dual Catalytic Systems: Combining different catalytic cycles, such as transition-metal catalysis with organocatalysis, could unlock unique reactivity pathways. This approach could facilitate complex, one-pot transformations to build molecular complexity efficiently.
A summary of potential unconventional reactions is presented below.
| Reaction Type | Potential Catalyst System | Target Transformation |
| Metallaphotoredox Catalysis | Ru(bpy)₃²⁺ or Ir-based photocatalysts with Ni/Cu | C-H Alkylation/Arylation |
| Directed C-H Activation | Rh(III) or Ru(II) complexes | Functionalization ortho to the pivalamide (B147659) group |
| Earth-Abundant Metal Coupling | Copper or Iron salts with specific ligands | Ullmann-type or C-H/C-H cross-couplings |
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The translation of synthetic protocols from batch to continuous-flow processing offers substantial advantages in terms of safety, scalability, and process control. nih.gov For this compound, flow chemistry presents an opportunity to optimize its synthesis and to rapidly generate libraries of derivatives for screening purposes.
Future research in this domain should target:
Continuous-Flow Synthesis: Developing an end-to-end flow synthesis of the parent compound could improve yield, purity, and safety, particularly by enhancing heat transfer during exothermic steps like amidation. nih.gov
Automated Derivatization: Integrating flow reactors with automated liquid handlers and purification systems would enable high-throughput synthesis. By flowing the core molecule through different reaction coils containing various reagents (e.g., boronic acids for Suzuki coupling), a diverse library of analogues could be synthesized with minimal manual intervention.
In-line Analysis and Optimization: The incorporation of real-time analytical techniques (e.g., IR, NMR spectroscopy) into a flow setup would allow for rapid reaction optimization. Machine learning algorithms could be employed to analyze this data and intelligently explore the reaction space to identify optimal conditions for synthesizing novel derivatives.
Investigation of Sustainable and Environmentally Benign Synthesis Protocols
Modern synthetic chemistry places a strong emphasis on green and sustainable practices. The current synthesis of this compound often relies on conventional solvents and reagents. A key future direction is the development of more environmentally friendly protocols.
Promising avenues for research include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, which can lead to significant energy savings and often results in cleaner reactions with higher yields.
Mechanochemistry: Performing reactions in the solid state via ball milling can eliminate the need for bulk solvents, reducing waste and environmental impact. nih.gov This approach could be explored for both the synthesis of the core structure and its subsequent cross-coupling reactions.
Green Solvents and Catalysts: Research into replacing traditional solvents like tetrahydrofuran (B95107) (THF) with bio-based alternatives or performing reactions in water would be highly beneficial. Furthermore, developing recyclable catalysts or biocatalytic methods for the amidation step could significantly improve the sustainability of the process.
The table below compares a conventional synthesis approach with potential sustainable alternatives.
| Synthesis Step | Conventional Method | Sustainable Alternative |
| Amidation | Pivaloyl chloride, triethylamine (B128534) in THF | Microwave-assisted reaction; mechanochemical synthesis (solvent-free) |
| Cross-Coupling | Pd(PPh₃)₄ in DME/H₂O | Pd nanoparticles on a recyclable support; catalysis with earth-abundant metals |
| Workup/Purification | Extraction with ethyl acetate; silica (B1680970) gel chromatography | Crystallization; use of greener solvents like 2-MeTHF |
Design and Synthesis of Advanced Materials with Derived Architectures
The functional handles on this compound make it an attractive building block, or synthon, for the construction of larger, functional molecules and materials. The bromo-substituent is particularly valuable as a reactive site for forming new carbon-carbon or carbon-heteroatom bonds, essential for creating extended molecular architectures. nih.gov
Emerging opportunities in materials science include:
π-Conjugated Polymers: The compound can serve as a monomer in polymerization reactions. Through palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling, the bromo-functionalized core can be linked to other aromatic units to create π-conjugated polymers. nih.gov The methoxy (B1213986) and pivalamide groups would influence the solubility, processability, and electronic properties of the resulting materials, which could have applications in organic electronics such as organic light-emitting diodes (OLEDs) or field-effect transistors.
Fluorinated Network Materials: By analogy with other halogenated aromatic compounds used in materials science, derivatives of this compound could be used to create complex fluorinated networks or polymers with high thermal stability and specific surface properties. mdpi.com
Biologically Active Molecules: The substituted phenylamide scaffold is common in many biologically active compounds. mdpi.comnih.gov The core structure could be elaborated via cross-coupling reactions to synthesize novel candidates for pharmaceutical or agrochemical applications.
Q & A
Q. What are the standard synthetic routes for introducing the methoxy group into N-(5-bromo-2-methoxyphenyl)pivalamide?
The methoxy group is typically introduced via O-methylation of a phenolic precursor. For example, a solution of the hydroxylated intermediate (e.g., N-(5-bromo-2-hydroxyphenyl)pivalamide) in acetone is treated with methyl iodide (MeI) and potassium carbonate (K₂CO₃) under reflux for 3 hours. The reaction progress is monitored by TLC (EtOAc/hexane = 1:2), followed by filtration, solvent evaporation, and hexane washing to yield the methoxy derivative .
Q. How is the purity of this compound validated after synthesis?
Purity is confirmed using a combination of high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). For structural validation, H NMR and C NMR are employed to assign chemical shifts corresponding to the bromo, methoxy, and pivalamide groups. Melting point analysis (e.g., 93–94°C for analogs) further corroborates compound identity .
Q. What safety precautions are critical when using Fe(ClO4_44)3_33 as a catalyst in bromination reactions?
Hydrated Fe(ClO)·xHO must be used to mitigate explosion risks associated with anhydrous perchlorates. The catalyst should never be dried intentionally, and reactions should avoid conditions that promote solvent evaporation (e.g., open systems under high heat). Storage in hydrated form and handling in well-ventilated hoods are mandatory .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of lithiation in pivalamide derivatives?
Lithiation sites vary with base strength and temperature. For example, using n-BuLi at −20°C to 0°C on N-(2-(4-methoxyphenyl)ethyl)pivalamide favors ring-directed lithiation, yielding cyclohexadienyl intermediates. In contrast, t-BuLi at −78°C promotes α-lithiation adjacent to the amide group. The choice of electrophile (e.g., aldehydes, halogens) further dictates functionalization pathways .
Q. What mechanistic insights support the use of Fe(ClO4_44)3_33 in halogenation of amidoquinoline derivatives?
Fe(III) acts as a Lewis acid to activate the substrate’s amide group, facilitating electrophilic aromatic substitution. For N-(5-bromo-8-amidoquinoline)pivalamide analogs, Fe(ClO) enhances bromine incorporation at the 5-position due to electronic directing effects of the amide and methoxy groups. High regioselectivity (>90%) is achieved in aqueous conditions at 80–120°C .
Q. How can Suzuki coupling be applied to functionalize this compound?
The bromo group serves as a handle for cross-coupling. A typical protocol involves reacting the compound with phenylboronic acid (1.2 equiv), PdCl (5 mol%), and KOH (2 equiv) in a toluene/water mixture at 80°C for 24 hours. The product, N-(5-phenyl-2-methoxyphenyl)pivalamide, is isolated via ethyl acetate extraction, NaSO drying, and silica gel chromatography .
Q. What analytical strategies resolve contradictions in crystallographic data for halogenated pivalamides?
Discrepancies in bond lengths or angles may arise from polymorphism or twinning. Using SHELXL for refinement, high-resolution data (e.g., <1.0 Å) and the SQUEEZE algorithm (in PLATON) help model disordered solvent molecules. For twinned crystals, HKLF5 format in SHELXL enables dual-domain refinement .
Methodological Tables
Table 1: Key Synthetic Conditions for Methoxy Introduction
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| MeI, K₂CO₃ | Acetone | Reflux | 3 h | 91% |
Table 2: Catalytic Bromination with Fe(ClO)
| Substrate | Catalyst Loading | Conditions | Regioselectivity | Reference |
|---|---|---|---|---|
| 8-Amidoquinoline analog | 10 mol% | HO, 80°C | >90% at C5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
